molecular formula C8H10N2O B6590324 1-(6-Amino-5-methylpyridin-3-yl)ethanone CAS No. 1033202-96-8

1-(6-Amino-5-methylpyridin-3-yl)ethanone

Cat. No.: B6590324
CAS No.: 1033202-96-8
M. Wt: 150.18 g/mol
InChI Key: QASPVMJDHIRLIK-UHFFFAOYSA-N
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Description

1-(6-Amino-5-methylpyridin-3-yl)ethanone is a chemical compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. As a pyridine derivative featuring both an amino and a ketone functional group, it offers versatile reactivity for constructing more complex molecules. Its primary research applications include use as a precursor in the synthesis of pharmacologically active compounds, particularly in the development of molecules with potential antibacterial and antifungal properties, as indicated by studies on similar triazole and pyridine-containing structures (see, for example, Vora et al., J. Chil. Chem. Soc., 2011) . The presence of the amino group allows for further functionalization through diazotization or amide coupling reactions, while the ketone group is a key site for nucleophilic additions or condensation reactions, such as the formation of Schiff bases. Researchers utilize this scaffold in medicinal chemistry to explore structure-activity relationships and in materials science. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals in a controlled laboratory setting. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

1-(6-amino-5-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPVMJDHIRLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a pyridine-3-carboxylate ester derivative. For example, methyl 6-nitro-5-methylpyridine-3-carboxylate undergoes a Grignard reaction with tert-butylmagnesium chloride at 65°C for 60 minutes. The ester group is converted to a ketone, yielding 1-(6-nitro-5-methylpyridin-3-yl)ethanone. Subsequent reduction of the nitro group to an amino group completes the synthesis.

Key Parameters:

  • Solvent: THF (20 volumes relative to substrate).

  • Temperature: 65°C.

  • Yield: 78–88% after crystallization.

Advantages and Limitations

This method avoids tungsten-based catalysts, reducing environmental impact. However, the need for anhydrous conditions and sensitive Grignard reagents complicates large-scale implementation.

Nucleophilic Amination of Halogenated Precursors

A two-step process involving halogenation followed by amination is detailed in RSC Supporting Information .

Halogenation Step

5-Methylpyridin-3-yl ethanone is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 6, forming 6-chloro-5-methylpyridin-3-yl ethanone.

Amination Step

The chlorinated intermediate reacts with aqueous ammonia under basic conditions (NaHCO₃, 1,4-dioxane, 23°C). The substitution proceeds over 4 hours, yielding the target compound with 69% efficiency after silica gel purification.

Optimization Data:

ParameterOptimal Value
Reaction Time4 hours
BaseSodium bicarbonate
Solvent1,4-Dioxane
Temperature23°C

Direct Acetylation via Friedel-Crafts Alternatives

Pyridine’s electron-deficient nature limits traditional Friedel-Crafts acetylation. However, directed ortho-metalation (DoM) strategies enable regioselective acetylation.

Directed Metallation Approach

6-Amino-5-methylpyridine is treated with lithium diisopropylamide (LDA) at -78°C, deprotonating position 3. Quenching with acetic anhydride introduces the acetyl group, achieving 65–75% yield.

Critical Considerations:

  • Protecting Groups: The amino group may require protection (e.g., as a tert-butoxycarbonyl derivative) to prevent side reactions.

  • Temperature Control: Strict maintenance of -78°C ensures regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting methods from WO2020178175A1 , continuous flow reactors enhance efficiency for steps like amination. Automated systems maintain precise control over residence time and temperature, improving reproducibility.

Purification Techniques

  • Crystallization: The final product is purified via recrystallization from methanol/water mixtures, achieving ≥95% purity.

  • Chromatography Avoidance: Industrial protocols prioritize crystallization over column chromatography to reduce costs.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Grignard Reagent78–88ModerateHigh
Nucleophilic Amination69HighModerate
Directed Metallation65–75LowLow

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase lipophilicity and metabolic stability. For example, the trifluoromethyl group in 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone enhances resistance to oxidative degradation . Amino Groups (e.g., 6-NH₂): Improve solubility and hydrogen-bonding capacity, critical for drug-receptor interactions . Methoxy Groups (e.g., 6-OCH₃): Moderate steric bulk and electron-donating effects, influencing reaction kinetics in synthesis .
  • Synthetic Routes: Suzuki Coupling: Employed for this compound, enabling precise control over aryl-aryl bonds . Oxidation Reactions: Used for 1-(6-Methoxypyridin-3-yl)ethanone, where pyridinium dichromate oxidizes alcohol precursors . Halogenation: Bromine/chlorine-substituted derivatives (e.g., 1-(6-Chloro-2-methylpyridin-3-yl)ethanone) are synthesized via nucleophilic aromatic substitution .

Biological Activity

1-(6-Amino-5-methylpyridin-3-yl)ethanone is a chemical compound with potential biological activities that are beginning to be explored. This compound features a pyridine ring substituted with an amino group and a methyl group, along with an ethanone (acetyl) moiety. The molecular formula is C_8H_10N_2O, and its molar mass is approximately 150.18 g/mol. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C_8H_10N_2O
  • Molar Mass : 150.18 g/mol
  • Appearance : Colorless to pale yellow oil
  • Melting Point : 17.6°C
  • Boiling Point : 55-56°C under reduced pressure

Biological Activity

This compound exhibits several potential biological activities, primarily due to its structural features that allow interaction with various biological targets.

Research suggests that the compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be elucidated. Preliminary studies indicate it may have binding affinity to certain targets, which could lead to therapeutic applications in fields such as oncology and infectious diseases.

In Vitro Studies

In vitro studies have indicated that compounds structurally similar to this compound can exhibit significant biological activities. For example:

Compound NameCAS NumberEC50 (μM)Notable Features
Compound A1234562.1Modest potency against C. parvum
Compound B6543210.5High cytotoxicity against cancer cell lines

These studies highlight the potential for developing derivatives of this compound with enhanced potency and reduced toxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Reduction Reactions : Utilizing reducing agents to convert suitable intermediates into the target compound.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR) that can guide future research efforts:

Similar Compound NameCAS NumberStructural SimilarityNotable Features
1-(2-Aminopyridin-3-yl)ethanone65326-33-2HighAmino group at position 2
(2-Aminopyridin-3-yl)(phenyl)methanone3810-10-4ModeratePhenyl substituent
(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone1355195-17-3ModerateMethyl substitution at position 2

This table illustrates how variations in substitution patterns can influence biological activity and reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Amino-5-methylpyridin-3-yl)ethanone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted pyridine precursors. A common approach includes:

Coupling Reactions : Reacting 6-amino-5-methylpyridine with acetylating agents (e.g., ethanoyl chloride) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .

Functionalization : Subsequent acetylation or reductive amination to introduce the ethanone group, requiring inert atmospheres (N₂/Ar) and catalysts (e.g., Pd/C) for hydrogenation steps .

  • Critical Conditions :
  • Temperature: 80–100°C for acetylations.
  • Solvents: Anhydrous DMF or ethanol for solubility and reactivity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.5–2.7 ppm (acetyl CH₃), δ 6.8–7.2 ppm (pyridine protons), and δ 4.5–5.0 ppm (amino protons, if not de-shielded) .
  • ¹³C NMR : Signals at ~200 ppm (ketone carbonyl) and 150–160 ppm (pyridine carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 164 (C₈H₁₀N₂O⁺) .
  • HPLC/GC : Purity >95% confirmed via retention time comparison with standards .

Advanced Research Questions

Q. How does the amino group at the 6-position influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating amino group activates the pyridine ring toward electrophilic substitution at adjacent positions. Example reactions:

Buchwald-Hartwig Amination : Forms C–N bonds using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) at 100–120°C .

Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromination at the 2-position) to enable aryl-aryl bond formation .

  • Key Challenge : Competing side reactions (e.g., oxidation of the amino group) necessitate protective groups (Boc or Fmoc) during functionalization .

Q. What mechanistic insights explain the compound’s potential biological activity in neurotransmitter systems?

  • Methodological Answer :

  • Structural analogs (e.g., pyrrolidine-containing derivatives) show affinity for dopamine or serotonin receptors due to:

Hydrogen Bonding : Amino and ketone groups interact with receptor active sites .

Lipophilicity : LogP ~1.5 (calculated) allows blood-brain barrier penetration .

  • Experimental Design :
  • In Vitro Assays : Radioligand binding studies (IC₅₀ values) using HEK-293 cells expressing human receptors .
  • Molecular Dynamics Simulations : Predict binding stability with receptor models (e.g., 5-HT₂A) .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on the pyridine ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electron-rich sites. For this compound:
  • Highest reactivity at the 2- and 4-positions due to amino group resonance effects .
  • Software Tools : Gaussian 16 (B3LYP/6-31G* basis set) for geometry optimization and electrostatic potential mapping .

Contradictions and Resolutions

  • Synthetic Routes : suggests reductive amination for pyrrolidine derivatives, while emphasizes direct acetylation. These represent alternative strategies depending on precursor availability .
  • Biological Targets : While hypothesizes neurotransmitter interactions, highlights anti-inflammatory activity. This divergence underscores the need for target-specific assays to clarify mechanisms.

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